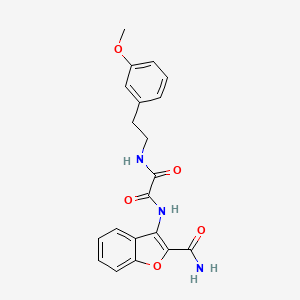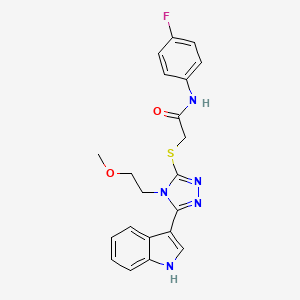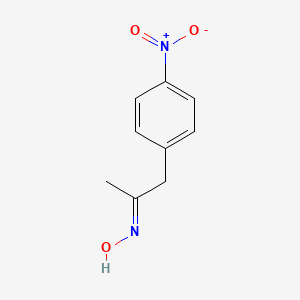![molecular formula C16H19N5 B2753715 [1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine CAS No. 872622-66-7](/img/structure/B2753715.png)
[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine is a useful research compound. Its molecular formula is C16H19N5 and its molecular weight is 281.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of pyrazole derivatives, including those related to "1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine", involves complex chemical reactions yielding compounds with potential antitumor, antifungal, and antibacterial activities. These compounds are synthesized through reactions of hydroxymethyl pyrazole derivatives with primary amines, followed by structural identification using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Theoretical calculations help in understanding their physical and chemical properties, confirming their biological activity origins against breast cancer and microbes (Titi et al., 2020).
Microwave-Assisted Synthesis
An innovative three-component method facilitated the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the compound's versatility in forming structurally diverse molecules. This method utilizes microwave irradiation for efficient synthesis, highlighting the compound's adaptability in chemical reactions and potential for various scientific applications (Ng et al., 2022).
Molecular Probes Development
Derivatives of the compound have been explored as molecular probes for the A2A adenosine receptor, showing high affinity and selectivity. These studies involve the extension of ether-linked chain substituents and have led to the development of pharmacological probes for studying receptor activities, which could have implications in understanding receptor-mediated biological processes (Kumar et al., 2011).
Antimicrobial Applications
The compound and its derivatives have been investigated for their antimicrobial properties, with studies incorporating these compounds into polyurethane varnish and printing ink paste. These applications demonstrate the compound's potential in enhancing antimicrobial effects, which could be significant for materials science and surface coating technologies (El‐Wahab et al., 2015).
Ultrasound-Assisted Synthesis
Ultrasound has been utilized to synthesize substituted pyrazolo[1,5-a]pyrimidine derivatives, showcasing an efficient and novel approach to creating compounds with potential scientific applications. This method emphasizes the compound's chemical flexibility and the innovative synthesis techniques that can be employed to explore its properties (Kaping et al., 2020).
Propiedades
IUPAC Name |
N-butan-2-yl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-4-12(3)20-15-14-9-19-21(16(14)18-10-17-15)13-7-5-11(2)6-8-13/h5-10,12H,4H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDSDLATWLDJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2753632.png)
![N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide](/img/structure/B2753633.png)


![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)
![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)




![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)


